Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Overview
Description
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a nitro group, and a hydroxyl group on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate typically involves the nitration of methyl 4-hydroxy-3-methoxybenzoate. The process can be summarized as follows:
Starting Material: Methyl 4-hydroxy-3-methoxybenzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Nitration: Using industrial-grade nitrating agents and reactors designed for large-scale chemical synthesis.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alcohols, acids, bases, catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: Methyl 4-hydroxy-3-methoxy-5-aminobenzoate.
Substitution: Various esters or ethers depending on the substituent introduced.
Oxidation: Methyl 4-hydroxy-3-carboxy-5-nitrobenzoate.
Scientific Research Applications
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate depends on its chemical structure and the specific application. For instance:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anti-inflammatory effects.
Chemical Reactions: The hydroxyl and methoxy groups can participate in various chemical reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Methyl 3-hydroxy-4-nitrobenzoate: Similar structure but with different positions of the hydroxyl and nitro groups.
Methyl 4-hydroxy-3-nitrobenzoate: Lacks the methoxy group present in Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
Methyl 3-methoxy-4-nitrobenzoate: Similar but with different positions of the methoxy and nitro groups.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, also known as methyl 4-hydroxy-3-methoxy-5-nitrobenzoic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group, a hydroxyl group, and a nitro group attached to a benzoate backbone. This configuration contributes to its reactivity and biological efficacy. The compound's molecular formula is with a molecular weight of approximately 225.20 g/mol.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antioxidant Activity : The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in managing inflammatory diseases.
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, particularly enzymes involved in various metabolic pathways .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown it inhibits the growth of bacteria and fungi, making it a candidate for further exploration in developing antimicrobial agents .
Anticancer Potential
The compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. For instance, it has shown efficacy in reducing the viability of prostate cancer cells by targeting key signaling pathways such as Akt/NFκB. This pathway is critical for cell survival and proliferation, suggesting that this compound could be developed as a therapeutic agent for cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Inhibition of Cancer Cell Growth : A study demonstrated that this compound inhibited the proliferation of LNCaP prostate cancer cells by downregulating phosphorylated Akt levels, which are associated with cell survival signaling .
- Anti-inflammatory Effects : Research indicated that this compound reduced the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory disorders.
- Antioxidant Activity : Experimental data showed that the compound effectively scavenged free radicals and reduced oxidative stress in cellular models, highlighting its potential as an antioxidant agent .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIHGTCQYHQBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446877 | |
Record name | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42590-00-1 | |
Record name | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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